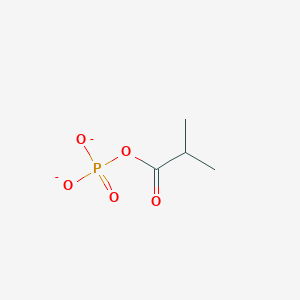
2-Methylpropanoyl phosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropanoyl phosphate(2-) is dianion of 2-methylpropanoyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 2-methylpropanoyl phosphate.
Aplicaciones Científicas De Investigación
Metabolic Studies
2-Methylpropanoyl phosphate(2-) has been utilized in metabolic profiling to understand various physiological and pathological conditions. For instance, in a study of newborns with perinatal asphyxia undergoing therapeutic hypothermia, metabolites including 2-methylpropanoyl phosphate(2-) were identified as significant markers differentiating between groups with and without hypoxic-ischemic encephalopathy (HIE) . This indicates its potential role as a biomarker in clinical diagnostics.
Cancer Research
The compound has shown promise in cancer research, particularly concerning the inhibition of hexokinase II (HKII), an enzyme often overexpressed in tumors exhibiting the Warburg Effect. Inhibitors derived from compounds like 2-methylpropanoyl phosphate(2-) have been studied for their ability to block tumor growth and enhance the efficacy of chemotherapeutic agents .
Case Study : A patent describes the use of various compounds structurally related to 2-methylpropanoyl phosphate(2-) as HKII inhibitors, demonstrating effectiveness in preclinical models for treating aggressive cancers .
Neurobiology
In neurobiological research, the compound has been implicated in metabolic network analyses related to autism spectrum disorders (ASD). The analysis identified pathways involving metabolites such as phosphatidylinositol phosphates, which are crucial for neuronal signaling and could be influenced by compounds like 2-methylpropanoyl phosphate(2-) .
Table 1: Summary of Applications
Propiedades
Fórmula molecular |
C4H7O5P-2 |
|---|---|
Peso molecular |
166.07 g/mol |
Nombre IUPAC |
2-methylpropanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-3(2)4(5)9-10(6,7)8/h3H,1-2H3,(H2,6,7,8)/p-2 |
Clave InChI |
NFNSOHPYYIZPLS-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C(=O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















